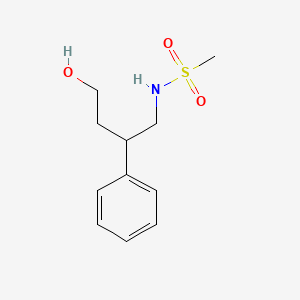
N-(2-ethyl-2-hydroxybutyl)-1-(furan-2-carbonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2-hydroxybutyl)-1-(furan-2-carbonyl)piperidine-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as EHBP or compound 14.
Mecanismo De Acción
The mechanism of action of EHBP is not yet fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
EHBP has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It has also been found to reduce inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EHBP has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, EHBP has certain limitations, including its poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for the research and development of EHBP. One potential direction is to investigate the compound's potential as a novel cancer therapy. Further studies are also needed to elucidate the mechanism of action of EHBP and its potential applications in pain management and neurological disorders. Additionally, efforts can be made to improve the compound's solubility and bioavailability to enhance its therapeutic potential.
In conclusion, EHBP is a promising synthetic compound that has potential therapeutic applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action and to explore its potential as a novel therapy for cancer, pain management, and neurological disorders.
Métodos De Síntesis
EHBP can be synthesized through a multistep process involving the reaction of furan-2-carbonyl chloride with piperidine-2-carboxylic acid followed by the addition of 2-ethyl-2-hydroxybutylamine. The resulting compound is then purified through column chromatography.
Aplicaciones Científicas De Investigación
EHBP has shown promising results in various scientific research applications, including cancer treatment, pain management, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have analgesic properties and can be used to manage pain. Furthermore, EHBP has been found to have neuroprotective effects and can be used to treat neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-ethyl-2-hydroxybutyl)-1-(furan-2-carbonyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-17(22,4-2)12-18-15(20)13-8-5-6-10-19(13)16(21)14-9-7-11-23-14/h7,9,11,13,22H,3-6,8,10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOUARUVJNJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1CCCCN1C(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)